
Levamlodipine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levamlodipine hydrobromide is a medication used to lower blood pressure and prevent chest pain.
科学的研究の応用
Pharmacological Mechanism
Levamlodipine acts by inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance. This mechanism effectively lowers blood pressure and improves blood flow to the heart, reducing the workload on the cardiovascular system. The drug is typically administered in doses ranging from 1.25 mg to 5 mg, depending on the patient's age and condition .
Treatment of Hypertension
Levamlodipine is primarily indicated for the management of hypertension in adults and children. It can be used alone or in combination with other antihypertensive agents. Studies have shown that it effectively lowers systolic and diastolic blood pressure, contributing to a decreased risk of cardiovascular events such as stroke and heart attack .
Angina Pectoris
In addition to hypertension, Levamlodipine has been explored for its effectiveness in treating angina pectoris. By improving coronary blood flow and reducing myocardial oxygen demand, it alleviates symptoms associated with this condition .
Combination Therapy
Recent research indicates that Levamlodipine may enhance the efficacy of other antihypertensive medications when used in combination therapy. A systematic review is currently evaluating its safety and effectiveness as part of combination treatments for essential hypertension .
Case Study 1: Efficacy in Hypertensive Patients
A randomized controlled trial assessed the efficacy of Levamlodipine compared to amlodipine in hypertensive patients. The study involved 48 subjects who received either 5 mg of Levamlodipine or 10 mg of amlodipine. Results indicated that both medications were bioequivalent; however, Levamlodipine demonstrated a more favorable side effect profile, with fewer reported adverse events .
Case Study 2: Impact on COVID-19 Patients with Hypertension
Another study explored the effects of calcium channel blockers, including Levamlodipine, on COVID-19 patients with pre-existing hypertension. The findings suggested that these medications were associated with a reduced case fatality rate among hypertensive patients infected with COVID-19, highlighting their potential role in managing comorbid conditions during viral infections .
Efficacy Data Table
Study | Population | Dosage | Outcome | |
---|---|---|---|---|
Trial A | 48 hypertensive patients | Levamlodipine 5 mg vs Amlodipine 10 mg | Blood pressure reduction | Both drugs effective; Levamlodipine safer |
Trial B | COVID-19 patients with hypertension | Various doses | Case fatality rate | Reduced mortality associated with calcium channel blockers |
特性
CAS番号 |
865430-78-0 |
---|---|
分子式 |
C20H26BrClN2O5 |
分子量 |
489.8 g/mol |
IUPAC名 |
3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide |
InChI |
InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1 |
InChIキー |
RVCDRXDQZIUQJA-LMOVPXPDSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |
異性体SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Amlodipine hydrobromide, (S)-; Levamlodipine hydrobromide; Levamlodipine HBr |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。